molecular formula C10H10O4 B14206896 7-Methyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid CAS No. 819800-81-2

7-Methyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

Cat. No.: B14206896
CAS No.: 819800-81-2
M. Wt: 194.18 g/mol
InChI Key: GXGDXFRDPYBOEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of benzodioxine, a bicyclic structure containing a benzene ring fused with a dioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid typically involves cyclization reactions. One common method is the reaction of acetyl chloride with methylcyclopropene aldehyde under appropriate conditions to form the desired compound . Another method involves the oxidation of 2,3-dihydro-1,4-benzodioxine using oxidizing agents such as hydrogen peroxide or potassium permanganate, followed by carboxylation to obtain the target product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

7-Methyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is unique due to its specific methyl and carboxylic acid substitutions, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for targeted research applications and the development of specialized materials.

Properties

CAS No.

819800-81-2

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

7-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

InChI

InChI=1S/C10H10O4/c1-6-4-7(10(11)12)9-8(5-6)13-2-3-14-9/h4-5H,2-3H2,1H3,(H,11,12)

InChI Key

GXGDXFRDPYBOEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OCCO2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.